molecular formula C17H25BClNO2 B580465 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 1256360-54-9

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No.: B580465
CAS No.: 1256360-54-9
M. Wt: 321.652
InChI Key: RENGUKGWLBTWKR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring attached to a benzyl group, which is further substituted with a chloro group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves multiple steps:

  • Formation of the Benzyl Intermediate: : The initial step involves the preparation of the benzyl intermediate, which can be synthesized by reacting 3-chloro-4-bromobenzyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide (DMF).

  • Pyrrolidine Substitution: : The benzyl intermediate is then reacted with pyrrolidine in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the final product. This step is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield corresponding alcohols or ketones.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydride, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl pyrrolidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition and receptor modulation. The pyrrolidine ring can interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Uniqueness

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to similar compounds. The presence of both the chloro and dioxaborolane groups allows for versatile chemical transformations and applications in various fields of research.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(11-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENGUKGWLBTWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682375
Record name 1-{[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-54-9
Record name 1-{[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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